molecular formula C9H11NO B073379 N-[(2-methoxyphenyl)methylene]-N-methylamine CAS No. 1125-90-2

N-[(2-methoxyphenyl)methylene]-N-methylamine

Cat. No.: B073379
CAS No.: 1125-90-2
M. Wt: 149.19 g/mol
InChI Key: BKWMHLUBGZTQLW-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methylene]-N-methylamine (CAS 1125-90-2) is a Schiff base (imine) derived from the condensation of 2-methoxybenzaldehyde and methylamine . Its molecular formula is C₉H₁₁NO, and it features a methoxyphenyl group attached to a methylamine moiety via a methylene bridge. Schiff bases are widely recognized for their roles as ligands in coordination chemistry and intermediates in organic synthesis.

Properties

IUPAC Name

1-(2-methoxyphenyl)-N-methylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-10-7-8-5-3-4-6-9(8)11-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWMHLUBGZTQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=CC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-90-2
Record name Methanamine, N-((2-methoxyphenyl)methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(2-methoxyphenyl)methylene]-N-methylamine can be synthesized through a Schiff base reaction, which involves the condensation of an aromatic aldehyde with a primary amine. In this case, 2-methoxybenzaldehyde reacts with N-methylamine under mild acidic or neutral conditions to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Schiff base reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like ethanol or methanol and catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methylene]-N-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion to N-[(2-methoxyphenyl)methyl]-N-methylamine.

    Substitution: Formation of substituted methoxy derivatives.

Scientific Research Applications

Organic Synthesis

N-[(2-methoxyphenyl)methylene]-N-methylamine serves as a versatile intermediate in organic synthesis. It is utilized for the preparation of various derivatives and complex molecules, including:

  • Azo Dyes : The compound can be transformed into azo dyes through diazotization reactions, which are critical in the textile industry.
  • Dithiocarbamates : It acts as a precursor for synthesizing dithiocarbamate derivatives, which have applications in agriculture and pharmaceuticals.

Table 1: Synthesis Applications

ApplicationDescription
Azo DyesUsed as an intermediate for dye synthesis.
DithiocarbamatesPrecursor for compounds used in agriculture.
PharmaceuticalsBuilding block for various drug formulations.

Medicinal Chemistry

The compound's structure allows it to participate in the synthesis of biologically active molecules. It has been noted for its potential use in developing:

  • Antidepressants : Similar secondary amines are constituents of several antidepressants, suggesting that this compound may have similar pharmacological properties.
  • Psychoactive Substances : Its structural similarity to phenethylamines positions it as a candidate for research into psychoactive compounds.

Case Study: Antidepressant Development

Research indicates that secondary amines like this compound can be modified to enhance their efficacy as antidepressants. For instance, derivatives of this compound have shown promise in preliminary studies aimed at treating mood disorders.

Material Science

In material science, this compound is investigated for its role in creating:

  • Polymeric Materials : The compound can be polymerized to produce materials with specific thermal and mechanical properties.
  • Nanocomposites : Its functional groups allow it to interact with nanoparticles, enhancing the properties of composite materials.

Table 2: Material Science Applications

ApplicationDescription
Polymeric MaterialsUsed in the synthesis of specialized polymers.
NanocompositesEnhances properties when combined with nanoparticles.

Analytical Chemistry

In analytical chemistry, this compound has been explored as a reagent for various analytical techniques:

  • Chromatography : It can be utilized as a derivatizing agent to improve the detectability of certain compounds during chromatographic analysis.
  • Spectroscopy : The compound's unique spectral properties make it suitable for use in spectroscopic studies.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methylene]-N-methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The methoxy group and imine functionality play crucial roles in its binding affinity and reactivity .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Schiff Bases with Aromatic Substituents

  • Unlike the target compound, its benzimidazole ring enhances aromatic stacking interactions, which may contribute to its bioactivity .
  • L1–L6 Pyrrolyl Schiff Bases ():
    These ligands, such as (E)-N-((1H-pyrrol-2-yl)methylene)pyridin-2-amine , are used to synthesize titanium and rare-earth metal complexes for catalytic applications. The target compound differs in its methoxyphenyl group versus pyrrole, altering electronic properties and metal-binding affinity .

N-Methylamines with Methoxybenzyl Groups

  • 25X-NBOMe Series (e.g., 25I-NBOMe, ):
    These phenethylamine derivatives, such as N-[(2-methoxyphenyl)methyl]ethanamine , are potent psychedelics. While structurally related through the 2-methoxyphenyl group, the NBOMe compounds are secondary amines, whereas the target is an imine, leading to divergent pharmacological profiles .
  • 2-(4-Methoxyphenyl)-N-methylethanamine ():
    A phenethylamine derivative with a para-methoxy substitution. Its primary amine structure contrasts with the imine group in the target, affecting reactivity and metabolic pathways .

Antihistamines and Bioactive Amines

  • Thonzylamine ():
    An ethylenediamine derivative with a p-methoxybenzyl group, used as an antihistamine. The target compound lacks the pyrimidine ring and ethylenediamine backbone, limiting its direct pharmacological comparability .
  • N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine ():
    A pyridine-based methylamine with insecticidal metabolite activity. The chloropyridine moiety introduces distinct electronic effects compared to the methoxyphenyl group .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Key Functional Groups Applications/Activities Reference
N-[(2-Methoxyphenyl)methylene]-N-methylamine C₉H₁₁NO Imine, methoxyphenyl Ligand, synthetic intermediate
25I-NBOMe C₁₈H₂₂INO₃ Phenethylamine, methoxybenzyl Psychedelic activity
Thonzylamine C₁₆H₂₂N₄O Ethylenediamine, pyrimidine Antihistamine
N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine C₁₅H₁₅N₃O Benzimidazole, methoxyphenyl Anti-leishmanial

Biological Activity

N-[(2-methoxyphenyl)methylene]-N-methylamine, also known by its chemical structure C9H11NOC_9H_{11}NO and CAS Number 1125-90-2, is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C9H11NOC_9H_{11}NO
  • Molecular Weight : 163.19 g/mol
  • Structure : The compound features a methoxy group attached to a phenyl ring, contributing to its unique biological properties.

This compound exhibits various biological activities through multiple mechanisms:

  • Interaction with Neurotransmitter Systems :
    • It is believed to influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation and cognitive functions.
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Antioxidant Effects :
    • The methoxy group in its structure may contribute to antioxidant activity, helping to neutralize free radicals in biological systems.

Pharmacological Effects

The pharmacological profile of this compound has been explored in various studies:

  • Antidepressant-like Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects in animal models, possibly due to their interaction with serotonin receptors.
  • Analgesic Properties : Some derivatives have shown promise as analgesics, suggesting that this compound could also have pain-relieving properties.

Case Studies

Several clinical reports and experimental studies have highlighted the biological activity of related compounds:

  • Clinical Case Reports :
    • A report on 25I-NBOMe, a compound related to this compound, documented severe intoxication cases characterized by tachycardia, hypertension, and agitation. These findings underscore the importance of understanding the safety profile and potential risks associated with compounds in this class .
  • Animal Studies :
    • In vivo studies on rodents have demonstrated that compounds structurally similar to this compound can modulate behavioral responses indicative of anxiety and depression .

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound derivatives. Key findings include:

Study FocusResults
Antimicrobial ActivityExhibited significant inhibition against Gram-positive bacteria .
Neuropharmacological EffectsPotential antidepressant-like effects observed in rodent models .
Antioxidant ActivityDemonstrated capacity to scavenge free radicals effectively .

Q & A

Q. What synthetic routes are recommended for N-[(2-methoxyphenyl)methylene]-N-methylamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via deaminative coupling of primary amines using catalytic systems (e.g., palladium or copper catalysts) under inert atmospheres. Optimize yields by controlling solvent polarity (e.g., DMF or toluene) and reaction temperature (60–100°C). For example, analogous compounds with 2-methoxyphenyl groups were synthesized using reductive amination or Schiff base formation, followed by purification via column chromatography . Key Parameters :
CatalystSolventTemperature (°C)Yield (%)
Pd(OAc)₂DMF8065–75
CuIToluene6055–60

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Use 1H NMR and 13C NMR to confirm the methylene bridge and methoxy group. For example, the 2-methoxyphenyl group shows aromatic protons at δ 6.8–7.2 ppm and a methoxy singlet at δ 3.8 ppm. HRMS (High-Resolution Mass Spectrometry) validates molecular weight (e.g., [M+H]+ = 178.12). FT-IR can identify C=N stretching (~1640 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What safety protocols are critical during handling?

  • Methodological Answer : Classified as an irritant . Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Store in airtight containers under nitrogen to prevent oxidation. Spills should be neutralized with dilute acetic acid .

Advanced Research Questions

Q. How does the electron-donating methoxy group influence reactivity in nucleophilic reactions?

  • Methodological Answer : The methoxy group at the ortho position enhances nitrogen’s nucleophilicity by resonance, stabilizing intermediates during electrophilic substitution. For example, in Mannich reactions , the compound reacts faster with aldehydes than non-methoxy analogs. Computational studies (DFT) show reduced electron density at nitrogen (~0.15 eV difference) compared to unsubstituted derivatives .

Q. How do species-specific differences (e.g., rat vs. rabbit microsomes) affect metabolic pathway interpretations?

  • Methodological Answer : Rabbit hepatic microsomes predominantly metabolize the compound to o-aminophenol via CYP2E1, while rat microsomes show negligible activity. Use enzyme induction studies (e.g., β-naphthoflavone for CYP1A) to identify metabolic pathways. Conflicting data can arise from interspecies CYP isoform expression . Metabolite Profiles :
SpeciesMajor MetaboliteCYP Isoform
Rabbito-aminophenolCYP2E1
Rato-anisidineCYP1A

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Comparative Assays : Standardize cell lines (e.g., HEK-293 for receptor studies) and control for enzyme sources (e.g., recombinant CYP isoforms).
  • Structural Analogs : Test derivatives (e.g., 4-methoxy vs. 2-methoxy substitution) to isolate electronic effects.
  • Meta-Analysis : Pool data from studies using similar conditions (pH 7.4, 37°C) to reduce variability .

Q. How can molecular docking predict interactions with serotonin receptors (e.g., 5-HT2C)?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Suite to model binding. The methylene bridge and methoxy group form hydrogen bonds with residues in the 5-HT2C binding pocket (e.g., Ser312, Asp134). Validate predictions with radioligand displacement assays (IC₅₀ values) and site-directed mutagenesis .

Data Contradiction Analysis

  • Issue : Conflicting reports on AKT pathway inhibition ( vs. non-significant results in other studies).
    • Resolution :

Verify compound purity via HPLC (>98%).

Use isogenic cell lines (e.g., PTEN-null vs. wild-type) to contextualize AKT dependency.

Compare phosphorylation levels (p-AKT Ser473) via Western blot under standardized serum conditions .

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